Cas no 2171683-01-3 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidomethyl}pentanoic acid)
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidomethyl}pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidomethyl}pentanoic acid
- EN300-1508479
- 2171683-01-3
- 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]methyl}pentanoic acid
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- Inchi: 1S/C25H28F2N2O5/c1-2-15(11-23(30)31)13-28-24(32)21(12-22(26)27)29-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,2,11-14H2,1H3,(H,28,32)(H,29,33)(H,30,31)
- InChI Key: HHNAVSRGQZQESD-UHFFFAOYSA-N
- SMILES: FC(CC(C(NCC(CC(=O)O)CC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F
Computed Properties
- Exact Mass: 474.19662832g/mol
- Monoisotopic Mass: 474.19662832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 105Ų
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidomethyl}pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1508479-1.0g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]methyl}pentanoic acid |
2171683-01-3 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1508479-50mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]methyl}pentanoic acid |
2171683-01-3 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1508479-100mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]methyl}pentanoic acid |
2171683-01-3 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1508479-250mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]methyl}pentanoic acid |
2171683-01-3 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1508479-500mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]methyl}pentanoic acid |
2171683-01-3 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1508479-1000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]methyl}pentanoic acid |
2171683-01-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1508479-2500mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]methyl}pentanoic acid |
2171683-01-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1508479-5000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]methyl}pentanoic acid |
2171683-01-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1508479-10000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]methyl}pentanoic acid |
2171683-01-3 | 10000mg |
$14487.0 | 2023-09-27 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidomethyl}pentanoic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidomethyl}pentanoic acid
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidomethyl}pentanoic acid: A Comprehensive Overview
The compound 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidomethyl}pentanoic acid, identified by the CAS registry number 2171683-01-3, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amino acids modified with protective groups, specifically featuring a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis and organic chemistry.
Recent advancements in chemical synthesis have enabled the precise construction of such complex molecules, leveraging cutting-edge techniques such as microwave-assisted synthesis and automated peptide synthesizers. The Fmoc group, as highlighted in numerous studies, plays a pivotal role in protecting amino functionalities during multi-step syntheses, ensuring high yields and purity of the final product. The presence of the Fmoc group in this compound underscores its utility in peptide chemistry, where controlled deprotection is essential for constructing bioactive molecules.
One of the most intriguing aspects of this compound is its structural complexity, which includes a pentanoic acid backbone and a 4,4-difluorobutane moiety. The combination of these structural elements contributes to unique physicochemical properties, making it an attractive candidate for applications in drug discovery and materials science. For instance, the fluorine atoms in the 4,4-difluorobutane segment introduce electron-withdrawing effects, potentially enhancing the molecule's stability and reactivity under specific conditions.
Emerging research has also explored the use of similar compounds in the development of bioconjugates and drug delivery systems. The pentanoic acid moiety provides a versatile platform for further functionalization, enabling interactions with biological systems or incorporation into larger molecular frameworks. This versatility is further amplified by the presence of the Fmoc group, which can be selectively removed under mild conditions to reveal reactive amino functionalities.
In terms of synthesis, this compound represents a triumph in modern organic chemistry. Its construction involves multiple steps, including nucleophilic substitutions, coupling reactions, and deprotection sequences. Each step requires meticulous control over reaction conditions to ensure selectivity and minimize side reactions. Recent studies have demonstrated that optimized protocols can significantly enhance the overall yield and purity of such compounds.
The application potential of this compound extends beyond traditional chemical synthesis. Its unique structure makes it an ideal candidate for exploring novel catalytic processes or as a building block in nanotechnology. For example, researchers have recently investigated similar molecules as templates for self-assembling nanostructures due to their amphiphilic nature.
In conclusion, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidomethyl}pentanoic acid stands at the forefront of contemporary chemical research. Its intricate structure and functional groups offer unparalleled opportunities for innovation across multiple disciplines. As scientific advancements continue to unfold, this compound will undoubtedly play a pivotal role in shaping future discoveries and technologies.
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